4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile
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Overview
Description
4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a benzylpiperidine moiety and an ethyl group, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It is structurally similar to 4-benzylpiperidine , which acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
Based on its structural similarity to 4-benzylpiperidine , it may interact with monoamine transporters to induce the release of monoamines, particularly dopamine and norepinephrine .
Biochemical Pathways
Based on its structural similarity to 4-benzylpiperidine , it may affect the monoaminergic system, particularly the dopaminergic and noradrenergic pathways .
Pharmacokinetics
Based on its structural similarity to 4-benzylpiperidine , it may have a fast onset of action and a short duration .
Result of Action
Based on its structural similarity to 4-benzylpiperidine , it may increase the synaptic concentrations of dopamine and norepinephrine, potentially leading to increased neuronal activity in pathways where these neurotransmitters play a role .
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions The benzylpiperidine moiety is then introduced through nucleophilic substitution reactions, often using benzyl halides and piperidine derivatives
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzylpiperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog that lacks the quinoline core and ethyl group.
1-Benzyl-4-piperidone: Another related compound with a ketone functionality instead of the nitrile group.
Uniqueness
4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile is unique due to its combination of a quinoline core with a benzylpiperidine moiety and an ethyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3/c1-2-18-8-9-23-22(15-18)24(21(16-25)17-26-23)27-12-10-20(11-13-27)14-19-6-4-3-5-7-19/h3-9,15,17,20H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRVSYUYTSCJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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